molecular formula C36H64O8Si4 B3222265 7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- CAS No. 121225-98-7

7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-

Cat. No.: B3222265
CAS No.: 121225-98-7
M. Wt: 737.2 g/mol
InChI Key: CNPGPQPKOZPIHW-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetramethylcyclotetrasiloxane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- typically involves the reaction of cyclohexene with an oxidizing agent to form 7-Oxabicyclo[4.1.0]heptane . This intermediate can then be further reacted with 2,4,6,8-tetramethylcyclotetrasiloxane under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled environments would be essential to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the silicon atoms.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- involves its interaction with various molecular targets, including enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating certain biochemical pathways . The tetramethylcyclotetrasiloxane core also plays a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- is unique due to its combination of a bicyclic structure and a tetramethylcyclotetrasiloxane core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4,6,8-tetramethyl-2,4,6,8-tetrakis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O8Si4/c1-45(17-13-25-5-9-29-33(21-25)37-29)41-46(2,18-14-26-6-10-30-34(22-26)38-30)43-48(4,20-16-28-8-12-32-36(24-28)40-32)44-47(3,42-45)19-15-27-7-11-31-35(23-27)39-31/h25-36H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGPQPKOZPIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCC2CCC3C(C2)O3)(C)CCC4CCC5C(C4)O5)(C)CCC6CCC7C(C6)O7)CCC8CCC9C(C8)O9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O8Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121225-99-8
Details Compound: 7-Oxabicyclo[4.1.0]heptane, 3,3′,3′′,3′′′-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-, homopolymer
Record name 7-Oxabicyclo[4.1.0]heptane, 3,3′,3′′,3′′′-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121225-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801017622
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(3,4-epoxycyclohexyl)ethyl]cyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121225-98-7
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(3,4-epoxycyclohexyl)ethyl]cyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epoxy modified organosiloxane~
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-
Reactant of Route 2
Reactant of Route 2
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-
Reactant of Route 3
Reactant of Route 3
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-
Reactant of Route 4
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-
Reactant of Route 5
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-
Reactant of Route 6
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-

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